

Preliminary Efficacy of MU1742 in Neurodegenerative Disease Models: A Technical Overview

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Compound of Interest

Compound Name: MU1742

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This technical guide provides an in-depth analysis of the preclinical data and scientific rationale supporting the investigation of **MU1742**, a potent and selective inhibitor of Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ), in the context of various neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating conditions.

Executive Summary

MU1742 is a chemical probe characterized by its high selectivity and potency against CK1 δ and CK1 ϵ , coupled with a favorable pharmacokinetic profile for in vivo studies.^[1] Deregulation of CK1 activity has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease (PD).^{[2][3]} The therapeutic potential of targeting CK1 δ/ϵ is underscored by the kinases' roles in critical pathological processes such as the hyperphosphorylation of tau and TDP-43 proteins, and the modulation of amyloid- β (A β) pathology. This guide summarizes the existing preliminary data from studies on selective CK1 δ/ϵ inhibitors in relevant neurodegenerative models, providing a foundational framework for the continued investigation of **MU1742**.

Introduction to MU1742

MU1742 is a highly selective chemical probe for the protein kinases CK1 δ and CK1 ϵ .^[2] It demonstrates excellent kinome-wide selectivity and high potency in both in vitro and cellular assays.^[1] Furthermore, **MU1742** possesses a suitable pharmacokinetic profile, making it a valuable tool for in vivo research.^{[1][2]} A corresponding negative control compound, MU2027, is also available for rigorous experimental design.^[2]

Pharmacokinetic Profile of MU1742 in Mice

A summary of the pharmacokinetic parameters of **MU1742** following a single oral administration in mice is presented in Table 1. The data indicates good oral bioavailability and sustained plasma concentrations, supporting its use in preclinical animal models.^[1]

Parameter	Value
Dose	20 mg/kg (oral)
Bioavailability (F%)	57%
Formulation	Dihydrochloride salt
Vehicle	Aqueous solution

Table 1: Pharmacokinetic properties of MU1742 in mice.^[1]

Alzheimer's Disease (AD)

The overexpression of CK1 δ and CK1 ϵ has been observed in the brains of Alzheimer's disease patients, suggesting a role for these kinases in AD pathology.^[4] Preclinical studies using the selective CK1 δ/ϵ inhibitor PF-670462 in mouse models of AD have demonstrated promising therapeutic effects.

Preclinical Evidence in an APP-PS1 Mouse Model

In a study utilizing the APP-PS1 mouse model of Alzheimer's disease, the CK1 δ/ϵ inhibitor PF-670462 was administered to assess its impact on cognitive-affective behavior and amyloid pathology.

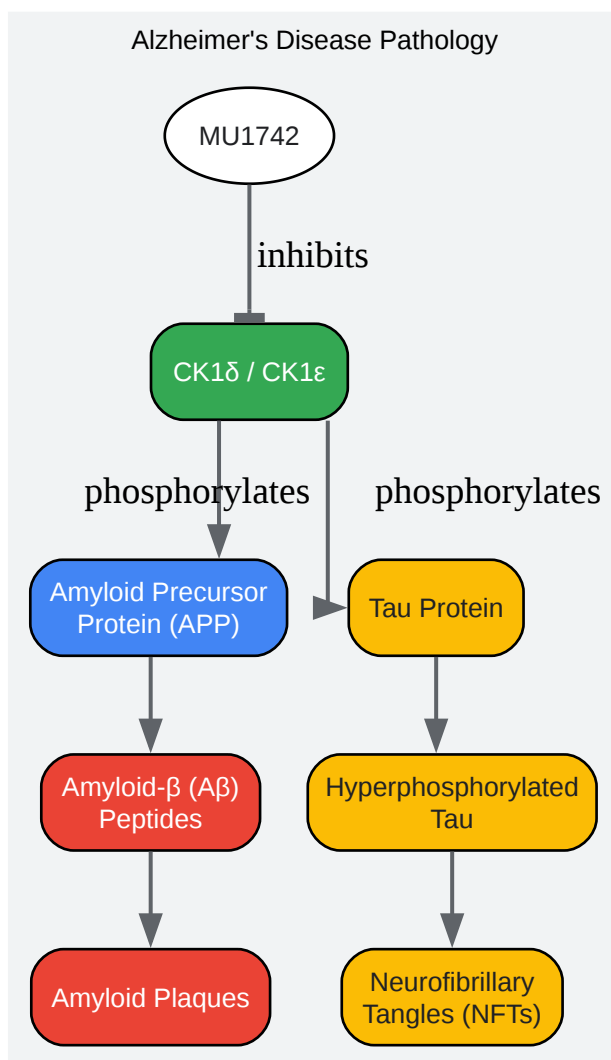
Endpoint	Treatment Group	Outcome
Cognitive-Affective Behavior	PF-670462 (10 mg/kg and 30 mg/kg)	Improved performance in cognitive and affective tasks.
Amyloid Burden	PF-670462 (dose-dependent)	Reduced overall A β signal and plaque size in the prefrontal cortex and hippocampus.

Table 2: Effects of CK1 δ/ϵ inhibition in the APP-PS1 mouse model.

- Animal Model: 10-13 month old APP-PS1 transgenic mice and non-transgenic controls.
- Drug Administration: PF-670462 administered at 10 mg/kg (CK1 δ selective) or 30 mg/kg (CK1 δ and CK1 ϵ selective) via intraperitoneal injection.
- Behavioral Assessments: A battery of tests assessing cognitive and affective functions.
- Histopathological Analysis: Immunohistochemical staining for A β plaques in brain tissue (prefrontal cortex and hippocampus).
- Biochemical Analysis: Measurement of A β levels.

Signaling Pathway in Alzheimer's Disease

CK1 δ and CK1 ϵ are implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which leads to the production of A β peptides. Inhibition of CK1 δ/ϵ may therefore mitigate both hallmark pathologies of AD.



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CK1δ/ε signaling in Alzheimer's Disease.

Amyotrophic Lateral Sclerosis (ALS)

A primary pathological hallmark of ALS is the cytoplasmic accumulation and hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43). CK1δ has been identified as a key kinase responsible for this aberrant phosphorylation.

Preclinical Evidence in Murine Models of ALS

Studies utilizing CK1δ inhibitors in mouse models of ALS have demonstrated a reduction in TDP-43 phosphorylation and neurotoxicity, suggesting a potential therapeutic avenue.

Endpoint	Treatment Group	Outcome
TDP-43 Phosphorylation	CK1δ inhibitor	Significant reduction in phosphorylated TDP-43 levels in the spinal cord.
Motor Neuron Survival	CK1δ inhibitor	Preservation of motor neurons in the anterior horn of the lumbar spinal cord.
Neuromuscular Performance	CK1δ silencing (shRNA)	Significant improvement in neuromuscular performance.

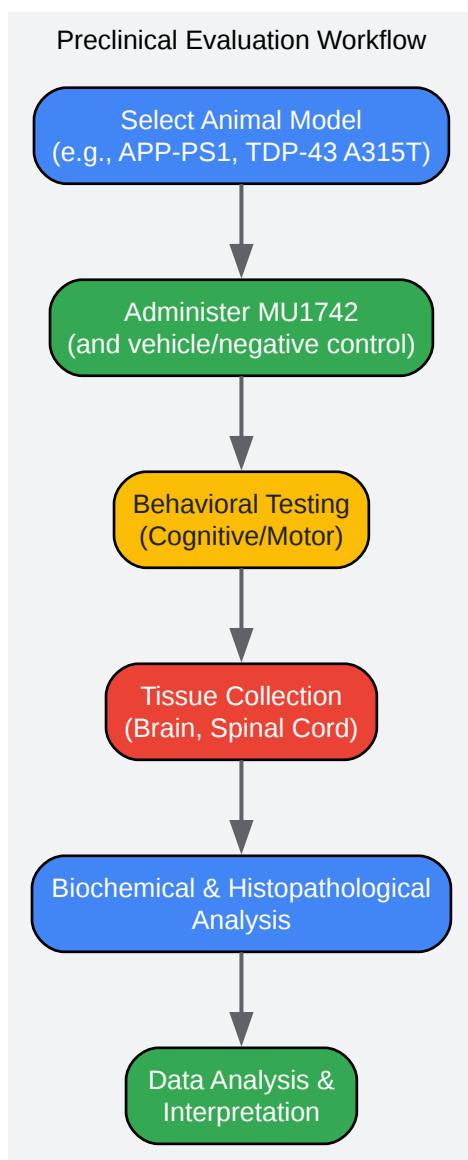
Table 3: Effects of CK1δ inhibition in ALS mouse models.

- Animal Model: Transgenic mice expressing mutant human TDP-43 (A315T).
- Drug Administration: Intraperitoneal administration of a CK1δ inhibitor.
- Biochemical Analysis: Western blot analysis of spinal cord lysates to quantify levels of phosphorylated and total TDP-43.
- Histopathological Analysis: Immunohistochemical staining to assess motor neuron survival and glial reactivity in the spinal cord.

Signaling Pathway in ALS

CK1δ directly phosphorylates TDP-43, promoting its mislocalization to the cytoplasm and subsequent aggregation, which is a key toxic event in ALS. Inhibition of CK1δ is therefore hypothesized to prevent this pathological cascade.





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